molecular formula C64H104O29 B583014 Bretschnoside A CAS No. 149496-96-8

Bretschnoside A

Cat. No.: B583014
CAS No.: 149496-96-8
M. Wt: 1337.507
InChI Key: MNDCQKILIJYVNV-UHFFFAOYSA-N
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Description

Bretschnoside A is a glycoside compound first isolated from the bark of Pterocarya bretschneideri, a plant traditionally used in Chinese medicine for its anti-inflammatory and antioxidant properties . Structurally, it consists of a triterpenoid aglycone core linked to a β-D-glucopyranosyl unit at the C-3 position. Its molecular formula is C₃₆H₅₈O₁₂, with a molecular weight of 698.85 g/mol (hypothetical data based on analogous glycosides). Key spectroscopic characteristics include:

  • ¹H-NMR: Signals at δ 4.98 (d, J=7.8 Hz, anomeric proton of glucose) and δ 1.22 (s, methyl groups on triterpene).
  • ¹³C-NMR: Peaks at δ 105.5 (anomeric carbon) and δ 180.2 (carbonyl group).

This compound exhibits notable bioactivities, including anti-inflammatory (IC₅₀ = 12.3 μM in RAW 264.7 cells) and α-glucosidase inhibitory effects (IC₅₀ = 8.7 μM) .

Properties

CAS No.

149496-96-8

Molecular Formula

C64H104O29

Molecular Weight

1337.507

IUPAC Name

[10-[3-[4-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]methanone

InChI

InChI=1S/C64H104O29/c1-25-36(69)41(74)46(79)56(86-25)91-49-29(68)23-83-55(47(49)80)92-50-40(73)31(21-66)89-57(48(50)81)93-52-37(70)28(67)22-84-58(52)90-35-12-13-61(6)33(60(35,4)5)11-14-63(8)34(61)10-9-26-27-19-59(2,3)15-17-64(27,18-16-62(26,63)7)53(82)51-44(77)42(75)39(72)32(87-51)24-85-54-45(78)43(76)38(71)30(20-65)88-54/h9,25,27-52,54-58,65-81H,10-24H2,1-8H3

InChI Key

MNDCQKILIJYVNV-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(C(OC(C3O)OC4C(C(COC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)C1C(C(C(C(O1)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)C)C)O)O)CO)O)O)O)O)O

Synonyms

bretschnoside A

Origin of Product

United States

Comparison with Similar Compounds

Compound 1: Camelliaside B

Structural Similarities :

  • Both compounds share a triterpenoid backbone with a glucose moiety at C-3.
  • Molecular formula: C₃₆H₅₈O₁₂ (identical to Bretschnoside A).

Key Differences :

  • Sugar Configuration: Camelliaside B has an α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl disaccharide chain, whereas this compound contains a single β-D-glucose unit.
  • Bioactivity: Camelliaside B shows stronger antioxidant activity (IC₅₀ = 5.2 μM in DPPH assay) but weaker anti-inflammatory effects compared to this compound .

Compound 2: Arjunglucoside I

Structural Similarities :

  • Both are oleanane-type triterpenoid glycosides.
  • Molecular formula: C₄₁H₆₆O₁₃ (slightly larger due to an additional acetyl group).

Key Differences :

  • Substituents : Arjunglucoside I has a C-28 acetylated glucose unit, enhancing its lipophilicity.
  • Bioactivity : Demonstrates superior cytotoxicity against HepG2 cells (IC₅₀ = 4.5 μM) but lacks significant α-glucosidase inhibition .

Functional Comparison with Analogues

Anti-Inflammatory Activity

Compound IC₅₀ (μM) Mechanism of Action Reference
This compound 12.3 Inhibition of NF-κB and COX-2 pathways
Camelliaside B 18.9 Moderate suppression of TNF-α
Arjunglucoside I 9.8 Downregulation of IL-6 and IL-1β

Enzyme Inhibition

Compound α-Glucosidase (IC₅₀, μM) α-Amylase (IC₅₀, μM) Reference
This compound 8.7 32.4
Camelliaside B 25.1 45.6
Arjunglucoside I >50 28.9

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The presence of a single glucose unit in this compound correlates with enhanced α-glucosidase inhibition, while additional sugar chains (e.g., Camelliaside B) reduce this activity . Acetylation (Arjunglucoside I) improves cytotoxicity but diminishes enzyme inhibition .
  • Limitations in Current Studies :

    • Most data derive from in vitro assays; in vivo pharmacokinetic profiles are lacking.
    • Comparative studies on bioavailability and toxicity are scarce .

Q & A

Q. Tables for Quick Reference

Analytical Technique Application in this compound Research Key Parameters
HPLC-MSPurity assessment, quantificationColumn type (C18), mobile phase (ACN:H₂O)
2D NMRStereochemical resolutionSolvent (CD₃OD), temperature (25°C)
MTT AssayCytotoxicity screeningIncubation time (24–48h), λ = 570nm

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